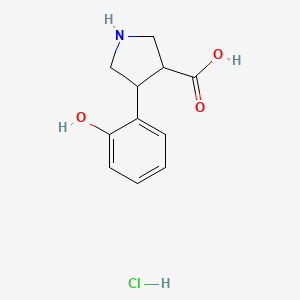

4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride

Description

4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1392213-92-1) is a pyrrolidine derivative featuring a hydroxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring, formulated as a hydrochloride salt to enhance solubility and stability . Its structure allows for hydrogen bonding via the hydroxyl group, which may influence receptor interactions and pharmacokinetic properties .

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15;/h1-4,8-9,12-13H,5-6H2,(H,14,15);1H |

InChI Key |

IESFQNGHUQQOIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by carboxylation to introduce the carboxylic acid group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates. Research indicates that derivatives of this compound have been explored for their potential to address conditions such as depression and anxiety by modulating neurotransmitter systems .

Biochemical Research

Understanding Biological Interactions

In biochemical studies, 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride is utilized to investigate interactions between small molecules and biological systems. This includes studies on enzyme mechanisms and receptor binding dynamics. Its ability to serve as a model compound aids researchers in elucidating complex biological processes, which is vital for drug development and therapeutic interventions .

Analytical Chemistry

Standard Reference Material

The compound is employed as a standard in analytical methods, facilitating accurate quantification of related compounds in complex mixtures. Its consistent properties make it suitable for use in chromatography and spectrometry techniques, ensuring reliability in experimental results .

Material Science

Enhancing Material Properties

In material science, 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride is incorporated into polymer formulations to improve mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials that require specific performance characteristics under varying environmental conditions .

Cosmetic Industry

Potential Antioxidant Properties

The compound is also being explored for its potential applications in cosmetic formulations due to its antioxidant properties. It may contribute to skin health by protecting against oxidative stress, making it a candidate for inclusion in skincare products aimed at improving skin appearance and resilience .

Case Study 1: Antimicrobial Activity

A recent study evaluated derivatives of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid for their antimicrobial properties against multidrug-resistant pathogens. The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. This underscores the compound's potential utility in developing new antimicrobial agents to combat resistance issues in public health .

Case Study 2: Cosmetic Formulation Development

Research on cosmetic formulations utilizing this compound demonstrated its effectiveness in enhancing product stability and sensory attributes. The study employed experimental design techniques to optimize formulations containing 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride, resulting in products with improved moisturizing effects and user satisfaction .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Key intermediate for neurological drugs |

| Biochemical Research | Studying enzyme mechanisms and receptor interactions |

| Analytical Chemistry | Standard reference material for chromatography and spectrometry |

| Material Science | Enhancing mechanical properties and thermal stability of polymers |

| Cosmetic Industry | Potential use as an antioxidant in skincare formulations |

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Impact :

Biological Activity

4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 2-hydroxyphenyl group and a carboxylic acid moiety. This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of 4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid; hydrochloride can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against Gram-positive pathogens. For instance, modifications to the structure have shown effectiveness against Staphylococcus aureus and Clostridioides difficile, with minimum inhibitory concentrations (MIC) indicating significant antibacterial potential .

- Anticancer Properties : Research indicates that certain derivatives possess anticancer activities, particularly in inhibiting the growth of A549 human lung cancer cells. The presence of the 2-hydroxyphenyl group enhances the compound's ability to disrupt cellular processes associated with cancer proliferation .

- Bone Metabolism Regulation : The compound has been implicated in the regulation of osteoblast activity, influencing bone mineralization and proliferation. This suggests potential applications in treating bone-related disorders.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of 4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid against multidrug-resistant pathogens. The results are summarized in Table 1.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 64 |

| 2 | Clostridioides difficile | 16 |

| 3 | Klebsiella pneumoniae | >128 |

| 4 | Candida auris | >128 |

These findings indicate that specific structural modifications can enhance antimicrobial activity against resistant strains, highlighting the importance of further research into these derivatives .

Anticancer Activity

The anticancer potential was assessed using A549 cell lines, where certain derivatives exhibited promising results. The study found that:

- Derivative A showed an IC50 value of 10 µM.

- Derivative B demonstrated an IC50 value of 5 µM.

These values suggest that modifications to the base structure can significantly impact its effectiveness as an anticancer agent .

Case Studies

- Bone Regeneration : In vivo studies demonstrated that treatment with the compound enhances osteoblast proliferation and matrix mineralization, suggesting its utility in bone healing therapies. This aligns with findings that it modulates key growth factors involved in bone metabolism.

- Antimicrobial Resistance : A recent investigation into antimicrobial resistance patterns revealed that compounds derived from this scaffold can overcome some resistance mechanisms in pathogens like Acinetobacter baumannii, providing a pathway for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.